Conformational Restriction: 2,2-Diphenylglycine (Dph) vs. Cα,α-Dibenzylglycine (Dbz) — Minimum Energy Conformations
Quantum mechanical calculations at the B3LYP/6-31+G(d,p) level revealed that the N-acetyl-N′-methylamide derivative of 2,2-diphenylglycine (Dph) yields only 9 minimum energy conformations within a relative energy range of approximately 9 kcal/mol [1]. In contrast, the closely related aromatic analog Cα,α-dibenzylglycine (Dbz), which substitutes phenyl with benzyl side chains, generates 46 minimum energy conformations—of which 9 fall below 5.0 kcal/mol—indicating substantially greater backbone flexibility [2]. The direct comparison attributes the enhanced rigidity of Dph to stronger repulsive interactions between the π-electron density of the directly attached phenyl groups and the carbonyl oxygen lone pairs, interactions that are attenuated in Dbz due to the intervening methylene spacer [2].
| Evidence Dimension | Number of accessible minimum energy conformations (gas phase, DFT) |
|---|---|
| Target Compound Data | 9 conformations within ~9 kcal/mol (N-acetyl-N′-methylamide derivative of Dph) |
| Comparator Or Baseline | Cα,α-dibenzylglycine (Dbz): 46 total conformations; 9 conformations within 5.0 kcal/mol |
| Quantified Difference | Dph: 9 conformations across ~9 kcal/mol window. Dbz: 46 conformations, with 9 below 5.0 kcal/mol — Dbz accesses at least 5x more conformational minima overall, with a greater proportion at lower relative energies |
| Conditions | B3LYP/6-31+G(d,p) level; N-acetyl-N′-methylamide derivative; gas phase; comparison across Casanovas 2007 and Casanovas 2008 |
Why This Matters
For peptide design, the restricted conformational space of Dph translates into a more predictable, singular backbone preference (fully extended C5), reducing structural ambiguity in designed foldamers compared to Dbz, which populates multiple C5, C7, and α′ conformations.
- [1] Casanovas, J.; Zanuy, D.; Nussinov, R.; Alemán, C. Intrinsic Conformational Characteristics of α,α-Diphenylglycine. J. Org. Chem. 2007, 72, 2174–2181. DOI: 10.1021/jo0624905. View Source
- [2] Casanovas, J.; Nussinov, R.; Alemán, C. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine. J. Org. Chem. 2008, 73, 4205–4211. DOI: 10.1021/jo8005528. View Source
